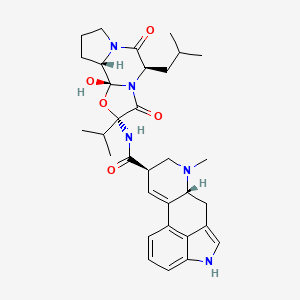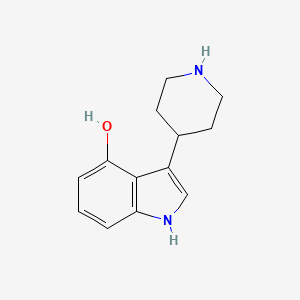![molecular formula C10H8N4O2S B13865754 Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B13865754.png)
Ethyl (6-ethynyl[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring fused with a pyrazine ring, along with an ethynyl group and a carbamate ester.
Méthodes De Préparation
The synthesis of ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl)ethanone with thiourea to form the thiazole ring . This intermediate is then subjected to further reactions to introduce the ethynyl group and the carbamate ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as triethylamine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Mécanisme D'action
The mechanism of action of ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The ethynyl group can also participate in covalent bonding with target proteins, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate can be compared with other thiazole derivatives, such as:
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have similar antimicrobial and antifungal activities.
Thiazolo[4,5-b]pyridines: These compounds share a similar bicyclic scaffold and have been studied for their anticancer properties.
The uniqueness of ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H8N4O2S |
|---|---|
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
ethyl N-(6-ethynyl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)carbamate |
InChI |
InChI=1S/C10H8N4O2S/c1-3-6-5-11-7-8(12-6)17-9(13-7)14-10(15)16-4-2/h1,5H,4H2,2H3,(H,11,13,14,15) |
Clé InChI |
ANNUGWKXWSQKPX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC2=NC=C(N=C2S1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]formamide](/img/structure/B13865700.png)
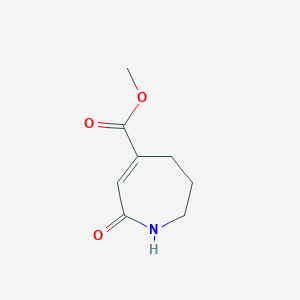
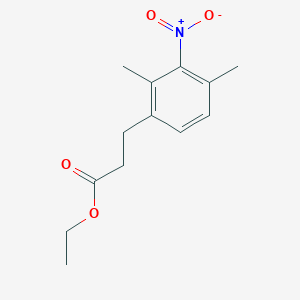

![4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride](/img/structure/B13865724.png)
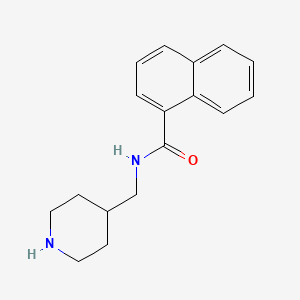
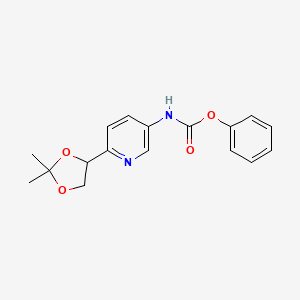
![4-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]aniline](/img/structure/B13865748.png)
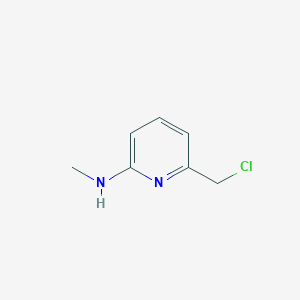
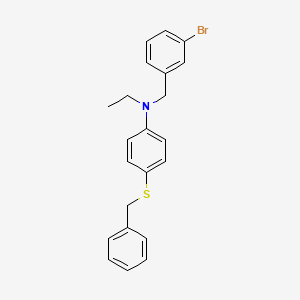
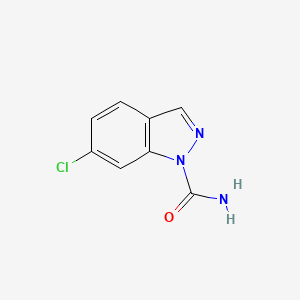
![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)
